(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17607568
InChI: InChI=1S/C8H18N2/c1-10(2)7-5-8-4-3-6-9-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1
SMILES:
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine

CAS No.:

Cat. No.: VC17607568

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine -

Specification

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
IUPAC Name N,N-dimethyl-2-[(2S)-pyrrolidin-2-yl]ethanamine
Standard InChI InChI=1S/C8H18N2/c1-10(2)7-5-8-4-3-6-9-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1
Standard InChI Key YSIPQGUGLHBNQY-QMMMGPOBSA-N
Isomeric SMILES CN(C)CC[C@@H]1CCCN1
Canonical SMILES CN(C)CCC1CCCN1

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Stereochemistry

The molecular formula of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine is C₈H₁₈N₂, with a molecular weight of 142.24 g/mol . Its IUPAC name, N,N-dimethyl-2-[(2S)-pyrrolidin-2-yl]ethanamine, highlights the (S)-configuration at the second carbon of the pyrrolidine ring, a critical feature influencing its biological activity and synthetic pathways .

Table 1: Key Identifiers of (S)-N,N-Dimethyl-2-(pyrrolidin-2-yl)ethanamine

PropertyValueSource
CAS Registry Number1315359-43-3
ChEMBL IDCHEMBL13086 (related analogs)
SMILESCN(C)CC[C@@H]1CCCN1
InChIKeyYSIPQGUGLHBNQY-QMMMGPOBSA-N
PubChem CID40152095

The stereochemistry is explicitly defined in the SMILES notation, where the [C@@H] descriptor denotes the (S)-configuration . This configuration is preserved in synthetic routes involving chiral starting materials or asymmetric catalysis, as demonstrated in analogous pyrrolidine syntheses .

Synthesis and Manufacturing

Reductive Amination

A ketone precursor, such as (S)-pyrrolidin-2-yl ethanone, could undergo reductive amination with dimethylamine. This method, widely used for secondary amines, typically employs catalysts like palladium or platinum under hydrogen gas .

Ring-Opening of Donor–Acceptor Cyclopropanes

Recent advances in pyrrolidine synthesis involve nickel- or yttrium-catalyzed reactions between donor–acceptor (DA) cyclopropanes and amines . For example, DA cyclopropanes like 1,1-diesters react with benzylamines under Y(OTf)₃ catalysis to yield pyrrolidin-2-ones, which could be further reduced to the target amine .

Table 2: Comparative Analysis of Synthetic Methods

MethodYield RangeStereochemical ControlLimitations
Reductive Amination50–70%ModerateRequires chiral precursors
DA Cyclopropane Ring Opening60–80%HighMulti-step deprotection

Physicochemical Properties

Solubility and Stability

The compound’s logP (calculated) is 1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration . It is soluble in polar organic solvents (e.g., DCM, ethanol) but exhibits limited aqueous solubility (<1 mg/mL at 25°C) . Stability studies are absent, but secondary amines generally degrade under strong oxidants or prolonged UV exposure.

Acid-Base Behavior

The pKa of the pyrrolidine nitrogen is estimated at 10.2, while the dimethylamino group has a pKa of ~9.8, making the compound predominantly protonated at physiological pH . This property influences its pharmacokinetic profile, particularly absorption and receptor binding.

The compound is not listed in the FDA’s Active Pharmaceutical Ingredient database or the EMA’s public reports. Patents involving related pyrrolidines focus on antipsychotic and antiviral applications, but none specifically cite this amine .

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